3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride
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Overview
Description
3-Methyl-3-azabicyclo[310]hexan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H12N2·2HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 3-aminomethyl-2-methylcyclopropanecarboxylic acid derivatives using reagents like thionyl chloride and a suitable base.
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it could be used as a precursor for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism by which 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexan-1-amine dihydrochloride: A closely related compound with a similar bicyclic structure but without the methyl group.
3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: Another isomer with a different position of the amine group.
Uniqueness: 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is unique due to its specific structural features, which influence its reactivity and potential applications. Its methyl group and bicyclic structure set it apart from other similar compounds, making it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIRYYXUMGZSBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC2(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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